molecular formula C20H16BrN3O3 B11348707 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11348707
M. Wt: 426.3 g/mol
InChI Key: XQYVJRCTQCLWHO-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a benzofuran moiety, making it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzohydrazide with trimethyl orthoformate to form the oxadiazole ring. This intermediate is then coupled with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom .

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a bromophenyl group, an oxadiazole ring, and a benzofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H16BrN3O3

Molecular Weight

426.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16BrN3O3/c1-10-8-15-12(3)18(26-16(15)9-11(10)2)20(25)22-19-17(23-27-24-19)13-4-6-14(21)7-5-13/h4-9H,1-3H3,(H,22,24,25)

InChI Key

XQYVJRCTQCLWHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NON=C3C4=CC=C(C=C4)Br

Origin of Product

United States

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